molecular formula C16H10FNO2 B3060816 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid CAS No. 89242-20-6

1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid

Cat. No. B3060816
CAS RN: 89242-20-6
M. Wt: 267.25 g/mol
InChI Key: SGFZBYXRNYXSEN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of isoquinoline and contains a fluorine atom in the phenyl ring. The synthesis method for this compound has been well-established, and it has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid involves the inhibition of specific enzymes and pathways in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid can have a range of biochemical and physiological effects. This compound has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in the body, and improve cognitive function in animal models. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid in lab experiments is its well-established synthesis method and high yield. This compound is also relatively easy to work with and has low toxicity, making it suitable for use in animal studies. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid. One potential area of focus is the development of this compound as a cancer treatment. Further studies are needed to determine the efficacy of this compound in treating various types of cancer and to explore its potential use in combination with other drugs. Additionally, this compound could be further explored as a treatment for neurological disorders and inflammatory conditions. Finally, future research could focus on improving the water solubility of this compound to make it more suitable for certain experiments.

Scientific Research Applications

1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid has been studied extensively for its potential applications in drug development. It has shown promising results in inhibiting the growth of cancer cells and has been explored as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

IUPAC Name

1-(3-fluorophenyl)isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18-15)16(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFZBYXRNYXSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533731
Record name 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid

CAS RN

89242-20-6
Record name 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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